R3 IGF-I is produced through recombinant DNA technology, allowing for the generation of the protein in controlled environments, such as mammalian cell cultures. This method ensures high purity and bioactivity, making it suitable for various scientific applications.
R3 IGF-I falls under the category of peptide hormones and growth factors. It is specifically classified as an insulin-like growth factor due to its structural and functional similarities to insulin, which influences cellular processes such as growth and metabolism.
The synthesis of R3 IGF-I typically involves recombinant DNA technology. This process includes:
The final product consists of 83 amino acids, including an arginine substitution at position 3 (instead of glutamic acid) and a 13-amino-acid extension at the N-terminus derived from porcine growth hormone. This modification enhances its binding affinity for the insulin-like growth factor receptor while reducing its interaction with insulin-like growth factor-binding proteins.
The molecular structure of R3 IGF-I consists of a peptide chain with a specific sequence that includes 83 amino acids. The modifications made to the native insulin-like growth factor 1 structure significantly alter its pharmacokinetic properties.
These structural characteristics contribute to its enhanced biological activity compared to native insulin-like growth factor 1.
R3 IGF-I primarily engages in receptor-mediated signaling upon binding to the insulin-like growth factor receptor. This interaction triggers a cascade of intracellular signaling pathways that promote cell proliferation and survival.
Upon binding, receptor autophosphorylation occurs, leading to downstream signaling through pathways such as phosphatidylinositol 3-kinase/Akt/mammalian target of rapamycin (mTOR). These pathways are crucial for various cellular processes including metabolism, protein synthesis, and cell cycle progression.
R3 IGF-I exerts its effects by binding to the insulin-like growth factor receptor on target cells. This binding initiates a series of intracellular events:
Research indicates that R3 IGF-I has a significantly lower affinity for insulin-like growth factor-binding proteins compared to native insulin-like growth factor 1, resulting in greater bioavailability and prolonged action in biological systems.
R3 IGF-I demonstrates stability under normal laboratory conditions but may be sensitive to extreme temperatures or pH levels outside its optimal range.
Relevant data indicate that R3 IGF-I remains biologically active over extended periods when stored appropriately, contributing to its utility in research applications.
R3 IGF-I has diverse applications in scientific research:
Long R³ IGF-I (Insulin-like Growth Factor-I Long Arginine 3), also termed IGF-1 LR3 or LR3-IGF-1, is a recombinant engineered analog of native human IGF-I. It comprises 83 amino acids—compared to 70 in native IGF-I—with a molecular weight of approximately 9.2 kDa [4] [5]. The molecule retains the core disulfide-bonded structure of IGF-I but features two strategic modifications: an N-terminal extension peptide (13 amino acids: MFPAMPLSSL FVNG) and an arginine substitution at position 3 (Arg³) [4] [6]. These alterations confer distinct biophysical properties, including:
Table 1: Structural Comparison of Long R³ IGF-I vs. Native IGF-I
Characteristic | Long R³ IGF-I | Native IGF-I |
---|---|---|
Amino Acid Length | 83 | 70 |
Molecular Weight | 9.2 kDa | 7.6 kDa |
N-Terminus Sequence | MFPAMPLSSL FVNGPRT... | GPETLCG... |
Position 3 Residue | Arginine (Arg³) | Glutamic Acid (Glu³) |
Disulfide Bonds | 4 (conserved) | 4 |
The development of Long R³ IGF-I emerged in the mid-1990s to address critical limitations of native IGF-I in therapeutic and cell culture applications:
The first analog, Long R³ IGF-I, was engineered via site-directed mutagenesis in 1996 to resist IGFBP binding and proteolysis while maintaining IGF-1 receptor (IGF-1R) affinity [2]. This innovation aimed to decouple IGF-I’s mitogenic effects from endogenous inhibitory mechanisms.
Table 2: Key Limitations of Native IGF-I Addressed by Engineering
Limitation | Consequence | Engineering Solution in LR3 |
---|---|---|
High IGFBP Affinity | Reduced bioactivity in serum | Arg³ substitution → 1000x lower affinity |
Short Half-Life | Frequent dosing required | N-terminal extension → protease resistance |
Receptor Cross-Activation | Off-target insulin receptor signaling | Enhanced specificity for IGF-1R |
The functional superiority of Long R³ IGF-I arises from two precision modifications:
1.3.1. Arg³ Substitution
1.3.2. N-Terminal Extension
These modifications collectively enable Long R³ IGF-I to achieve 200-fold greater potency than insulin and 40% higher cell culture productivity versus insulin-supplemented media in CHO cells [1]. Its specificity for IGF-1R also minimizes off-target signaling through the insulin receptor, making it a preferred tool for studying IGF axis biology [1] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1